2-Pyridinecarbothioamide, 4-(ethylthio)-

Description

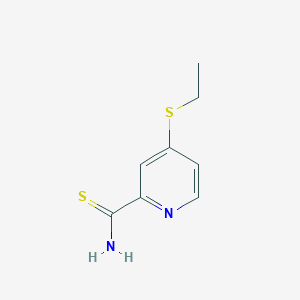

2-Pyridinecarbothioamide, 4-(ethylthio)- is a sulfur-containing pyridine derivative characterized by a thioamide group at position 2 and an ethylthio (-S-C₂H₅) substituent at position 4 of the pyridine ring. This compound has garnered attention in chemical research due to its structural uniqueness, which combines electron-withdrawing (thioamide) and sulfur-based (ethylthio) functional groups.

Properties

CAS No. |

186044-56-4 |

|---|---|

Molecular Formula |

C8H10N2S2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

4-ethylsulfanylpyridine-2-carbothioamide |

InChI |

InChI=1S/C8H10N2S2/c1-2-12-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |

InChI Key |

GHZIACKJRCQDIE-UHFFFAOYSA-N |

SMILES |

CCSC1=CC(=NC=C1)C(=S)N |

Isomeric SMILES |

CCSC1=CC(=NC=C1)C(=N)S |

Canonical SMILES |

CCSC1=CC(=NC=C1)C(=S)N |

Other CAS No. |

186044-56-4 |

Synonyms |

2-Pyridinecarbothioamide,4-(ethylthio)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Pyridinecarbothioamide, 4-(ethylthio)- and related compounds:

Key Observations :

- Sulfur Functionality: The ethylthio group (-S-C₂H₅) is shared with Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate and CEP-1347, where it enhances electron-withdrawing effects or metal-binding capacity .

- Thioamide vs. Carboxamide : Replacing the thioamide (C=S-NH₂) in 2-Pyridinecarbothioamide with a carboxamide (C=O-NH₂) group, as seen in JNJ-47965567, reduces electrophilicity and may alter solubility or biological target affinity .

- Ring System: Pyrimidine-based analogs (e.g., Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate) exhibit distinct reactivity compared to pyridine derivatives due to nitrogen positioning .

Performance in Corrosion Inhibition

The compound 4-(2-(Pyridin-4-yl)ethylthio)ethyl)pyridine () demonstrates 92% inhibition efficiency for mild steel in 1.0 M HCl at 10⁻³ M concentration, attributed to its planar structure and sulfur atoms adsorbing onto metal surfaces .

Pharmaceutical Intermediate Utility

Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate () serves as a precursor for aminopyrimidine drugs. Its ethylthio group facilitates nucleophilic substitution reactions, a feature less accessible in 2-Pyridinecarbothioamide due to the thioamide’s lower reactivity .

Preparation Methods

Radical Alkylation of 4-Cyanopyridine

The foundational step in ethionamide synthesis involves introducing the ethylthio group at position 4 of the pyridine ring. This is achieved through a radical-mediated alkylation of 4-cyanopyridine (1 ), as described in studies on analogous compounds. The reaction employs propionic acid (CHCHCOOH) as the ethyl radical source under oxidative conditions. Key reagents include ammonium persulfate ((NH)SO) as the initiator, silver nitrate (AgNO) as a catalyst, and nitric acid (HNO) to maintain an acidic milieu.

Mechanistic Overview :

-

Propionic acid undergoes decarboxylation under oxidative conditions, generating ethyl radicals (CHCH).

-

These radicals attack the electron-deficient pyridine ring at position 2, forming 2-ethyl-4-cyanopyridine (3d ).

-

The reaction is conducted at 90–100°C for 30 minutes, yielding 3d with subsequent purification via oxalic acid salt formation and solvent extraction.

Optimization Notes :

-

Excess propionic acid (1.1–1.2 equivalents) minimizes dialkylation byproducts (e.g., 2,6-diethyl-4-cyanopyridine).

-

Temperature control above 90°C ensures efficient radical generation while avoiding decomposition of the nitrile group.

Thionation of the Cyano Group

The conversion of the cyano (–CN) group in 3d to a carbothioamide (–C(S)NH) moiety is achieved via thionation using sodium sulfide (NaS) and elemental sulfur (S) in aqueous medium. This step is critical for conferring the antimycobacterial activity of ethionamide.

Procedure :

-

A mixture of 3d (2-ethyl-4-cyanopyridine), NaS (2.2 equivalents), and S (0.3 equivalents) in water is stirred at 25–30°C for 2 hours.

-

The pH is adjusted to 8.5–9.0 with concentrated HCl to precipitate the product, which is filtered and dried to yield 2-ethyl-4-pyridinecarbothioamide (4d ).

Reaction Conditions :

Side Reactions :

-

Hydrolysis of the cyano group to carboxylic acid (5 ) occurs in ≈0.5% of cases, necessitating pH control below 9.0.

-

Residual 4-cyanopyridine may undergo thionation to form pyridine-4-carbothioamide (4e ), requiring rigorous purification.

Analytical Characterization

Spectroscopic Data

The structural integrity of ethionamide is confirmed through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

1H NMR (DMSO-d6) :

-

δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, 4H, aromatic and ethyl-H), 4.08 (t, 4H, piperazine-H), 2.36 (s, 3H, CH).

IR (KBr) : -

Peaks at 2964 cm (C–H stretch), 1728 cm (C=O), and 1568 cm (C=S).

Mass Spectrometry :

Impurities and Byproducts

Dialkylated Derivatives

Excess alkylating agents or prolonged reaction times lead to 2,6-diethyl-4-cyanopyridine (3b ), which thionates to 2,6-diethyl-4-pyridinecarbothioamide (4b ). These byproducts are removed via silica gel chromatography.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Pyridinecarbothioamide, 4-(ethylthio)- with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(ethylthio)pyridine-2-carboxylic acid with thioamide-forming reagents (e.g., Lawesson’s reagent) under inert conditions. Key parameters include:

- Temperature : Maintain reflux in anhydrous solvents (e.g., toluene or THF) to avoid hydrolysis.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and adjust stoichiometry of the thiolating agent to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing 2-Pyridinecarbothioamide, 4-(ethylthio)-?

- Methodological Answer :

- NMR : Assign peaks using NMR (δ 8.5–8.7 ppm for pyridine protons, δ 2.5–3.0 ppm for ethylthio CH) and NMR (δ 160–165 ppm for thiocarbonyl).

- IR : Confirm the C=S stretch at ~1200–1250 cm and pyridine ring vibrations at ~1600 cm.

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns consistent with the ethylthio group .

Advanced Research Questions

Q. How does the ethylthio substituent modulate the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate the electron-withdrawing/donating effects of the ethylthio group on the pyridine ring. Compare frontier molecular orbitals (HOMO/LUMO) with analogues lacking the substituent .

- Experimental Validation : Use cyclic voltammetry to measure redox potentials, revealing shifts in reduction peaks (e.g., ~-1.2 V vs. Ag/AgCl) due to sulfur’s electron-rich nature .

Q. What strategies resolve contradictions in reported biological activities of 2-Pyridinecarbothioamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified alkylthio chains and test enzyme inhibition (e.g., acetylcholinesterase) under standardized assays (IC determination).

- Data Normalization : Account for variations in assay conditions (pH, temperature) by cross-referencing with positive controls (e.g., galantamine for cholinesterase) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare literature data, identifying outliers due to impurities or solvent effects .

Q. What experimental protocols evaluate the corrosion inhibition efficacy of 2-Pyridinecarbothioamide, 4-(ethylthio)- on metallic substrates?

- Methodological Answer :

-

Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl or NaCl solutions. Calculate inhibition efficiency () using:

- Surface Analysis : Use SEM-EDS to assess adsorbed inhibitor layers on steel surfaces post-exposure .

- Synergistic Effects : Test combinations with iodide ions to enhance adsorption via synergistic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.